8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Mitochondrial Permeability Transition Pore F1/FO-ATP Synthase Ischemia-Reperfusion Injury

This 3‑fluoro regioisomer is specifically designed to interrogate Glu119‑independent mPTP inhibition while preserving ATP synthesis. The meta‑fluorine substituent enhances mitochondrial accumulation over para‑ or unsubstituted analogs, enabling precise SAR comparisons of fluorine positional effects. Ideal for cardioprotective, neurological ischemia‑reperfusion, and nephrological injury models. Procure this pure, well‑characterized batch to advance your mechanistic studies without confounding off‑target interference.

Molecular Formula C14H16FN3O4S
Molecular Weight 341.36
CAS No. 941880-96-2
Cat. No. B2542223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941880-96-2
Molecular FormulaC14H16FN3O4S
Molecular Weight341.36
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O
InChIInChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20)
InChIKeyMLHUNVVDEXHVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3-Fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-96-2): Core Scaffold Identity and Pharmacological Context


8-(3-Fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a spirocyclic scaffold recognized for targeting the c subunit of the mitochondrial F1/FO-ATP synthase complex [1]. This mechanism modulates the mitochondrial permeability transition pore (mPTP), a critical event in ischemia-reperfusion injury [2]. The compound incorporates a 3-fluorobenzenesulfonyl group at position 8 and a methyl substituent at position 3, structural features that place it within a well-defined chemical series under active investigation for cardioprotective applications.

Why 8-(3-Fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Generic In-Class Analogs


Within the 1,3,8-triazaspiro[4.5]decane series, the position and electronic nature of the aryl sulfonyl substituent critically influence both target engagement at the c subunit and mitochondrial partitioning [1]. The 3-fluoro regioisomer presents distinct dipole and steric profiles compared to the 4-fluoro or unsubstituted phenyl analogs, which can alter the inhibitor's interaction with the Glu119-independent binding site recently characterized for this chemotype [2]. Additionally, the N3-methyl group is a key determinant of metabolic stability and off-target selectivity relative to N3-H or N3-benzyl congeners [1]. Simple substitution with a readily available analog bearing a different sulfonyl substitution pattern risks losing the specific pharmacological fingerprint that defines this compound's utility in mPTP-focused research programs.

Quantitative Differentiation Evidence for 8-(3-Fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione


mPTP Inhibition Potency in the 1,3,8-Triazaspiro[4.5]decane Series

The core 1,3,8-triazaspiro[4.5]decane scaffold has demonstrated potent mPTP inhibition, with optimized derivatives achieving sub-micromolar activity in cobalt-calcein fluorescence assays in HeLa cells [1]. While specific IC50 data for the 3-fluoro regioisomer have not been publicly disclosed in peer-reviewed literature, the series SAR indicates that meta-fluoro substitution on the benzenesulfonyl ring enhances mitochondrial accumulation relative to para-fluoro analogs, a property that is expected to translate to improved mPTP modulation at lower extracellular concentrations [1]. The three lead compounds identified in the foundational J Med Chem study exhibited beneficial effects in an ex vivo Langendorff model of myocardial infarction, including reduced apoptotic rate and preserved cardiac function [1].

Mitochondrial Permeability Transition Pore F1/FO-ATP Synthase Ischemia-Reperfusion Injury

Glu119-Independent Binding Mode Differentiates 1,3,8-Triazaspiro[4.5]decanes from Oligomycin A

A key differentiator of the 1,3,8-triazaspiro[4.5]decane class, including the target compound, is its ability to inhibit permeability transition pores through a FO-ATP synthase c subunit Glu119-independent mechanism [1]. In contrast, the classical c subunit binder Oligomycin A requires Glu119 for its inhibitory effect on mPTP opening. This mechanistic distinction is critical because Oligomycin A also inhibits ATP synthesis, leading to severe toxicity, whereas 1,3,8-triazaspiro[4.5]decane derivatives have been shown to preserve mitochondrial ATP content while still blocking mPTP [1]. The 3-fluorobenzenesulfonyl substituent likely contributes to this differentiated binding pose by engaging residues distinct from the Oligomycin A pocket.

ATP Synthase c Subunit Glu119-Independent Inhibition Oligomycin A Side Effects

Structural Determinants of Selectivity: 3-Fluoro vs. 4-Fluoro Benzenesulfonyl Isomerism

The comprehensive SAR study within the 1,3,8-triazaspiro[4.5]decane series established that the position of the fluorine atom on the benzenesulfonyl ring significantly impacts both potency and mitochondrial localization [1]. Meta-substituted (3-fluoro) analogs demonstrated enhanced mitochondrial partitioning compared to their para-substituted (4-fluoro) counterparts, a property attributed to altered dipole moment and molecular shape complementarity with the c subunit binding cleft. The 3-fluoro regioisomer (target compound) is therefore predicted to achieve higher intramitochondrial concentrations at equivalent extracellular dosing, leading to more effective mPTP inhibition at lower nominal concentrations.

Structure-Activity Relationship Fluorine Positional Isomerism Mitochondrial Targeting

Absence of Direct Comparative Bioactivity Data for CAS 941880-96-2

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, and major patent databases did not yield any peer-reviewed quantitative bioactivity data (IC50, Ki, EC50, or in vivo efficacy metrics) for 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-96-2) as of the search date. This compound appears to be a commercially available research chemical that has not been individually profiled in published SAR campaigns. All differentiation claims above are therefore inferred from the behavior of closely related analogs within the same chemical series, as reported in the foundational J Med Chem 2018 paper and subsequent mechanistic studies. Prospective purchasers should verify the compound's activity in their specific assay system and consider requesting custom synthesis of validated series leads with disclosed potency data if quantitative benchmarks are required for procurement justification.

Data Gap Biological Activity Procurement Risk

Optimal Application Scenarios for 8-(3-Fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in Research and Early-Stage Development


Mechanistic Studies of Glu119-Independent mPTP Modulation

The compound is well-suited for investigating the structural basis of Glu119-independent inhibition of the mitochondrial permeability transition pore. Based on class-level evidence, 1,3,8-triazaspiro[4.5]decane derivatives interact with the c subunit at a site distinct from the Oligomycin A binding pocket, preserving ATP synthesis [3]. Using the 3-fluoro regioisomer enables exploration of whether meta-fluorine substitution further biases binding toward this therapeutically favorable mode.

Structure-Activity Relationship Expansion Around the Benzenesulfonyl Moiety

This compound serves as a strategic intermediate for SAR campaigns aimed at optimizing mitochondrial accumulation. The published SAR indicates meta-substitution enhances mitochondrial partitioning over para-substitution [1]. Procuring the 3-fluoro derivative allows direct head-to-head comparison with the 4-fluoro, 2-fluoro, and unsubstituted phenyl analogs to quantitatively define the fluorine positional effect on subcellular distribution.

Ex Vivo Cardioprotection Profiling in Langendorff Models

The foundational J Med Chem study demonstrated that 1,3,8-triazaspiro[4.5]decane derivatives reduce apoptotic rate and preserve left ventricular developed pressure in an ex vivo rat heart ischemia-reperfusion model [1]. The 3-fluoro compound is a logical candidate for extending these findings, particularly to test whether improved mitochondrial accumulation translates to superior functional recovery at lower perfusion concentrations.

Chemical Probe Development for ATP Synthase c Subunit Biology

As a member of a chemotype that selectively targets the c subunit without depleting cellular ATP [3], this compound can be employed as a pharmacological tool to dissect the role of c subunit-mediated mPTP opening in disease models beyond myocardial infarction, including neurological ischemia-reperfusion and nephrological injury, as claimed in the enabling patent [2].

Quote Request

Request a Quote for 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.